![molecular formula C20H23BrN2O2 B11546989 4-Bromo-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11546989.png)
4-Bromo-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a hexyloxy group, and a benzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 4-bromobenzohydrazide with 2-(hexyloxy)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides or thiols derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.
Wirkmechanismus
The mechanism of action of 4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N’-[(E)-[2-(methoxy)phenyl]methylidene]benzohydrazide
- 4-Bromo-N’-[(E)-[2-(ethoxy)phenyl]methylidene]benzohydrazide
- 4-Bromo-N’-[(E)-[2-(propoxy)phenyl]methylidene]benzohydrazide
Uniqueness
4-Bromo-N’-[(E)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the hexyloxy group, which imparts specific lipophilic properties. This can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C20H23BrN2O2 |
---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
4-bromo-N-[(E)-(2-hexoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-3-4-7-14-25-19-9-6-5-8-17(19)15-22-23-20(24)16-10-12-18(21)13-11-16/h5-6,8-13,15H,2-4,7,14H2,1H3,(H,23,24)/b22-15+ |
InChI-Schlüssel |
XVHRXVZYJLPOMA-PXLXIMEGSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CCCCCCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.